

An In-depth Technical Guide to the Chemical Properties and Structure of Allyltriphenylsilane

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Compound of Interest

Compound Name: *Allyltriphenylsilane*

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Introduction

Allyltriphenylsilane, a member of the organosilane family, is a versatile reagent in organic synthesis. Its unique chemical properties, stemming from the presence of both an allyl group and three phenyl rings attached to a central silicon atom, make it a valuable tool for the formation of carbon-carbon bonds and the introduction of the allyl moiety into various molecular frameworks. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **allyltriphenylsilane**, with a focus on its potential applications in synthetic chemistry and drug development.

Chemical and Physical Properties

Allyltriphenylsilane is a white solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₀ Si	[2]
Molecular Weight	300.48 g/mol	[2]
Melting Point	87-90 °C	[1]
Boiling Point	380.4 °C at 760 mmHg	[3]
Density	1.03 g/cm ³	[3]
Appearance	White Solid	[1]
CAS Number	18752-21-1	[2]

Molecular Structure

The structure of **allyltriphenylsilane** consists of a central silicon atom tetrahedrally bonded to three phenyl groups and one allyl group. The IUPAC name for this compound is triphenyl(prop-2-en-1-yl)silane.[2]

Molecular Structure of Allyltriphenylsilane

While a specific crystal structure determination for **allyltriphenylsilane** is not readily available in the Cambridge Structural Database (CSD), the tetrahedral geometry around the silicon atom is the expected and accepted conformation.[3][4][5][6] Bond lengths and angles would be typical for Si-C and C-C single and double bonds.

Experimental Protocols

Synthesis of Allyltriphenylsilane via Grignard Reaction

A common method for the synthesis of **allyltriphenylsilane** involves the reaction of a Grignard reagent, allylmagnesium bromide, with triphenylsilyl chloride.[7][8][9]

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Allyl bromide
- Triphenylsilyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
- Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- A solution of allyl bromide in the same anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
- Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath.
- A solution of triphenylsilyl chloride in the same anhydrous solvent is then added dropwise to the Grignard reagent.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of Allyltriphenylsilane

The crude **allyltriphenylsilane** can be purified by recrystallization or column chromatography.

Recrystallization:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which **allyltriphenylsilane** is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.
- **Procedure:** Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, the hot solution should be filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[\[10\]](#)

Column Chromatography:

- **Stationary Phase:** Silica gel is a commonly used stationary phase.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Mobile Phase:** A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 9:1), is typically effective for eluting the product.
- **Procedure:** A slurry of silica gel in the chosen eluent is packed into a chromatography column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure **allyltriphenylsilane**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum of **allyltriphenylsilane** will show characteristic signals for the allyl and phenyl protons. The allyl protons will appear as multiplets in the olefinic and aliphatic regions of the spectrum. The phenyl protons will typically appear as a complex multiplet in the aromatic region.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the carbons of the allyl group and the phenyl rings.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):

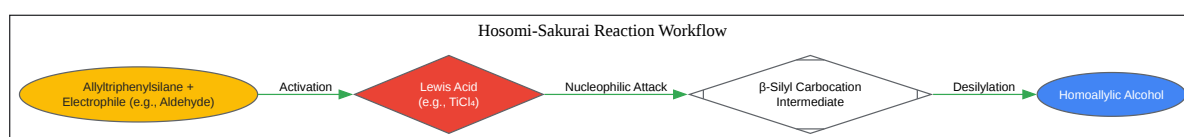
- GC Conditions: A non-polar capillary column is suitable for the separation of **allyltriphenylsilane**. The injector and detector temperatures should be set appropriately to ensure volatilization without decomposition.
- MS Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **allyltriphenylsilane**. The fragmentation pattern will likely involve the loss of the allyl group and phenyl groups, providing structural confirmation.^{[17][18][19][20]}

Reactivity and Applications in Organic Synthesis

The reactivity of **allyltriphenylsilane** is dominated by the allyl group, which can act as a nucleophile in the presence of a Lewis acid. This reactivity is central to the Hosomi-Sakurai reaction.^{[21][22][23]}

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the reaction of an allylsilane with an electrophile, typically a carbonyl compound, in the presence of a Lewis acid catalyst.^{[21][22][23]}



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Workflow of the Hosomi-Sakurai Reaction

Mechanism:

- The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

- The π -electrons of the allyl group of **allyltriphenylsilane** attack the activated carbonyl carbon, forming a new carbon-carbon bond. This results in the formation of a β -silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation (the β -silicon effect).[21]
- The triphenylsilyl group is then eliminated, typically through reaction with a nucleophile or solvent, leading to the formation of a double bond and yielding the homoallylic alcohol product after workup.[22]

Experimental Protocol for Hosomi-Sakurai Reaction with Benzaldehyde:

- Materials: Benzaldehyde, **allyltriphenylsilane**, titanium tetrachloride (TiCl_4), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.
- Procedure: To a solution of benzaldehyde in anhydrous DCM at -78°C under an inert atmosphere, add TiCl_4 dropwise. Stir the mixture for a few minutes, then add a solution of **allyltriphenylsilane** in anhydrous DCM dropwise. Allow the reaction to proceed at -78°C for a specified time, then quench the reaction by adding a saturated aqueous sodium bicarbonate solution. After warming to room temperature, the mixture is extracted with DCM, the organic layers are combined, dried, and concentrated. The product, a homoallylic alcohol, can be purified by column chromatography.[22]

Relevance to Drug Development

While there is no direct evidence of **allyltriphenylsilane** being used as a therapeutic agent itself, its importance in organic synthesis makes it a relevant tool for drug discovery and development.

Synthesis of Complex Molecules: The Hosomi-Sakurai reaction and other reactions involving allylsilanes are employed in the total synthesis of natural products, many of which serve as lead compounds in drug discovery.[24][25][26][27] The ability to stereoselectively introduce an allyl group is crucial for building the complex carbon skeletons of these molecules.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: **Allyltriphenylsilane** can be used to synthesize a variety of analogues of a lead compound.[28][29] By modifying the structure of a biologically active molecule and evaluating the effect on its activity, researchers

can identify the key structural features required for therapeutic efficacy. This process is fundamental to optimizing lead compounds into viable drug candidates.

Potential for Biological Activity: While specific studies on the biological activity of **allyltriphenylsilane** are lacking, some organosilicon compounds have been investigated for their genotoxic potential.[1] Further research is needed to determine if **allyltriphenylsilane** possesses any inherent biological activity or cytotoxicity.[30][31][32] There is also growing interest in how various chemical compounds, including phytochemicals, can modulate cellular signaling pathways, such as the MAPK pathway, which are often dysregulated in diseases like cancer.[33][34][35][36][37] However, no studies have specifically linked **allyltriphenylsilane** to the modulation of these pathways.

Conclusion

Allyltriphenylsilane is a valuable reagent in organic synthesis, primarily utilized for the nucleophilic addition of an allyl group to various electrophiles via the Hosomi-Sakurai reaction. Its chemical properties and reactivity make it a useful tool for the construction of complex molecules, including those with potential therapeutic applications. While direct biological activity of **allyltriphenylsilane** has not been extensively studied, its role in the synthesis of bioactive compounds and the generation of compound libraries for drug discovery underscores its importance for researchers in the pharmaceutical sciences. Further investigation into the potential biological effects of **allyltriphenylsilane** and other organosilicon compounds may reveal new avenues for therapeutic development.

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